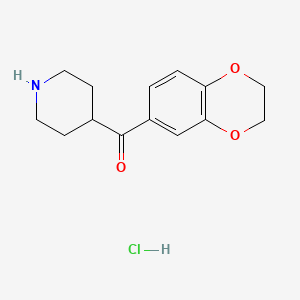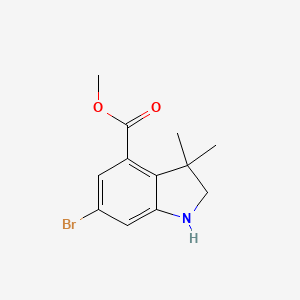
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate, also known as MDIC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MDIC is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals.
Mechanism Of Action
The exact mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is not fully understood. However, it is believed that Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate exerts its cytotoxic effects by inducing apoptosis in cancer cells. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to activate the caspase-dependent apoptotic pathway, which leads to the fragmentation of DNA and the eventual death of cancer cells. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually triggers the apoptotic pathway.
Biochemical and Physiological Effects:
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Furthermore, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate exhibits potent cytotoxic activity against various cancer cell lines, making it an ideal candidate for anticancer drug development. However, there are also limitations to using Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate in lab experiments. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate is highly reactive and can be unstable under certain conditions. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Future Directions
There are several future directions for the study of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate. One potential direction is the development of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate and its potential therapeutic applications in various diseases. Furthermore, the development of novel drug delivery systems for Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate could enhance its efficacy and reduce its toxicity. Overall, the study of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has the potential to lead to the development of novel therapeutics for various diseases.
Scientific Research Applications
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHVTHXXZAJDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



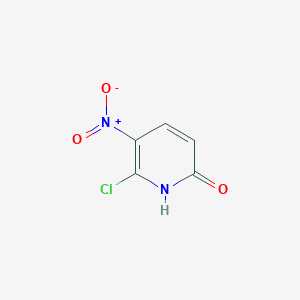
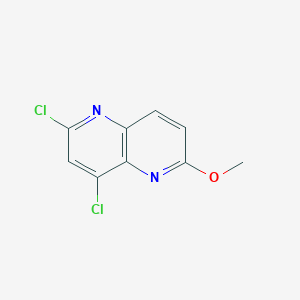
![2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1430813.png)
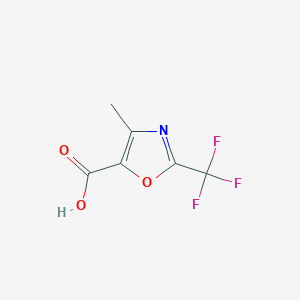
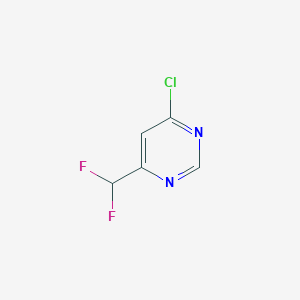
![7-Methoxy-5-methylbenzo[B]thiophene](/img/structure/B1430821.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1430824.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1430825.png)

![1-[6-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1430827.png)


